2-(Tritylsulfanyl)ethanol
Description
2-(Tritylsulfanyl)ethanol (C21H20OS) is a sulfur-containing alcohol characterized by a trityl (triphenylmethyl, C19H15S) group attached to the sulfanyl moiety of ethanol. The trityl group imparts steric bulk and chemical stability, making it a valuable protecting group in organic synthesis, particularly for thiols . Its synthesis often involves copper(I)-catalyzed reactions, as demonstrated in the preparation of structurally related compounds like 2-(Tritylsulfanyl)ethyl 2-iodobenzoate, where the trityl group stabilizes intermediates and enables selective deprotection . The compound's extended -C–O–C–C–S- chain adopts a planar zigzag conformation, enhancing its utility in crystal engineering and supramolecular chemistry .
Properties
IUPAC Name |
2-tritylsulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZFOJENKWGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299379 | |
| Record name | 2-(tritylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29167-28-0 | |
| Record name | NSC129857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(tritylsulfanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tritylsulfanyl)ethanol can be synthesized through several methods. One common approach involves the reaction of trityl chloride with ethanethiol in the presence of a base such as sodium hydroxide, followed by the oxidation of the resulting tritylthioethane to this compound using an oxidizing agent like hydrogen peroxide.
Another method involves the direct reaction of trityl chloride with 2-mercaptoethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Tritylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Tritylsulfanyl)acetaldehyde or 2-(Tritylsulfanyl)acetic acid, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced to form 2-(Tritylsulfanyl)ethane by reducing agents such as lithium aluminum hydride.
Substitution: The tritylsulfanyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: 2-(Tritylsulfanyl)acetaldehyde, 2-(Tritylsulfanyl)acetic acid.
Reduction: 2-(Tritylsulfanyl)ethane.
Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tritylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and as a protecting group for thiols.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups and in the development of thiol-based inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Tritylsulfanyl)ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and tritylsulfanyl groups. The hydroxyl group can form hydrogen bonds, while the tritylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(Tritylsulfanyl)ethanol with key analogs:
Reactivity and Stability
- Trityl Group Stability: The trityl group in this compound resists nucleophilic attack and oxidative conditions, enabling its use in multi-step syntheses. In contrast, 2-(Ethylthio)ethanol is prone to oxidation, forming sulfoxides or sulfones under mild conditions .
- Steric Effects: The bulky trityl group reduces reactivity toward large electrophiles, whereas smaller analogs like 2-(Ethylthio)ethanol exhibit faster reaction kinetics in thiol-ene click chemistry .
- Deprotection: Copper(I) chloride selectively cleaves the S-trityl bond in this compound, whereas sulfonyl groups (e.g., in 2-(Ethylsulfonyl)ethanol) require stronger reductants like LiAlH4 .
Biological Activity
2-(Tritylsulfanyl)ethanol is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H14OS
- Molecular Weight : 250.34 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence enzyme activity, cellular signaling pathways, and oxidative stress responses.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial effects against a range of pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.05 mg/mL |
| Escherichia coli | 0.1 mg/mL |
| Candida albicans | 0.2 mg/mL |
Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity may have implications for conditions characterized by chronic inflammation.
Case Studies
-
Study on Antioxidant Properties
- A study assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results showed a significant reduction in radical concentrations, indicating strong antioxidant potential.
-
Antimicrobial Efficacy Study
- In a controlled experiment, the antimicrobial effectiveness of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, with MIC values comparable to standard antibiotics.
-
Inflammation Modulation Research
- A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results revealed a marked decrease in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
